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Introduction
Piperonyl acetate, a flavoring substance with the FEMA number 2912, is generally recognized

as safe (GRAS) for its intended use in food.[1][2] Possessing a characteristic sweet, floral, and

fruity aroma with notes of cherry and strawberry, it is a valuable ingredient in the formulation of

flavors for a variety of food products, particularly beverages and confectionery. This document

provides a comprehensive overview of piperonyl acetate for food science applications,

including its sensory properties, recommended use levels, and detailed protocols for sensory

evaluation and analytical quantification.
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Property Value

Chemical Name 1,3-Benzodioxole-5-methanol acetate

Synonyms Heliotropyl acetate, Piperonyl alcohol acetate

FEMA Number 2912

CAS Number 326-61-4

Molecular Formula C₁₀H₁₀O₄

Molecular Weight 194.18 g/mol

Appearance Colorless to pale yellow liquid

Odor Profile Sweet, floral, fruity (cherry, strawberry), jam-like

Regulatory Status and Recommended Use Levels
Piperonyl acetate is listed by the Flavor and Extract Manufacturers Association (FEMA) as a

GRAS flavoring ingredient. While the most recent, detailed use levels are available upon

request from FEMA, a 1965 publication provides the following average maximum use levels in

various food categories:

Food Category Average Maximum Use Level (ppm)

Beverages 2.50

Ice Cream, Ices, etc. 1.10

Candy 8.80

Baked Goods 8.80

Gelatins & Puddings 2.00

Chewing Gum -

Source: Hall, R.L. & Oser, B.L. (1965). GRAS

Substances. Food Technology, 19(2), Part 2.[2]
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It is important to note that these levels are historical and current good manufacturing practices

should be followed. More recent publications on GRAS flavoring substances indicate a wider

range of potential use levels for flavoring agents, from 25 to 1000 ppm in various food

categories, depending on the specific substance and application.[3]

Sensory Information
The flavor profile of piperonyl acetate is characterized by its sweet, floral, and fruity notes. Its

aroma is often described as reminiscent of cherry, strawberry, and jam.

Sensory Detection Threshold
A critical parameter in flavor science is the sensory detection threshold, which is the minimum

concentration of a substance that can be detected by a sensory panel. While specific data for

piperonyl acetate in various food matrices is not readily available in published literature, a

hypothetical sensory detection threshold determination protocol is provided below. The

threshold for fruity esters like piperonyl acetate can vary significantly depending on the food

matrix.

Quantitative Descriptive Analysis (QDA)
Quantitative Descriptive Analysis (QDA) is a sensory evaluation technique used to identify and

quantify the sensory attributes of a product. A trained sensory panel evaluates the product for a

set of defined attributes, rating the intensity of each on a scale. Below is a hypothetical QDA

profile for a strawberry-flavored beverage containing piperonyl acetate.
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Sensory Attribute Intensity Score (0-15 scale)

Aroma

Sweet 9.5

Fruity (Strawberry) 11.0

Floral 4.0

Jam-like 6.5

Flavor

Sweet 10.0

Fruity (Strawberry) 12.5

Floral 3.5

Jam-like 7.0

Sour 2.0

Mouthfeel

Thin 8.0

Watery 7.5

Stability in Food Matrices
The stability of a flavoring agent is crucial for maintaining the sensory quality of a food product

throughout its shelf life. The stability of esters like piperonyl acetate can be influenced by

factors such as pH, temperature, and the presence of enzymes.[4][5]

Factors Affecting Stability:
pH: Esters can undergo hydrolysis, breaking down into their constituent alcohol and

carboxylic acid, particularly at acidic or alkaline pH. This can lead to a loss of the desired

fruity aroma and the potential development of off-flavors.
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Temperature: High temperatures, such as those encountered during processing (e.g.,

pasteurization) or storage, can accelerate the rate of hydrolysis and other degradation

reactions.[6]

Enzymes: The presence of esterases in a food system can also lead to the breakdown of

piperonyl acetate.

A protocol for evaluating the stability of piperonyl acetate in a beverage matrix is provided in

the experimental protocols section.

Experimental Protocols
Protocol 1: Determination of Sensory Detection
Threshold
Objective: To determine the sensory detection threshold of piperonyl acetate in a model

beverage system.

Materials:

Piperonyl acetate (food grade)

Deionized water

Sucrose

Citric acid

Glass beakers and volumetric flasks

Sensory evaluation booths

Coded sample cups

Procedure:

Preparation of Stock Solution: Prepare a stock solution of piperonyl acetate in 20%

ethanol/water.
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Preparation of Beverage Base: Prepare a simple beverage base consisting of 10% sucrose

and 0.1% citric acid in deionized water.

Preparation of Sample Series: Create a series of dilutions of the piperonyl acetate stock

solution in the beverage base, with concentrations decreasing by a factor of three (e.g., 10

ppm, 3.3 ppm, 1.1 ppm, etc.).

Sensory Evaluation:

Recruit and screen a panel of at least 25-30 individuals.

Use the 3-Alternative Forced Choice (3-AFC) method. In each set, present panelists with

three samples, two of which are the beverage base (blanks) and one of which contains a

specific concentration of piperonyl acetate.

Ask panelists to identify the sample that is different.

The detection threshold is typically defined as the concentration at which 50% of the panel

can correctly identify the odd sample.

Protocol 2: Quantitative Descriptive Analysis (QDA)
Objective: To develop a sensory profile for a beverage flavored with piperonyl acetate.

Materials:

Test beverage containing a known concentration of piperonyl acetate.

Reference standards for sensory attributes (e.g., strawberry essence for "fruity," rose water

for "floral").

Sensory evaluation software or ballots.

Individual sensory booths.

Procedure:

Panelist Training: Train a panel of 8-12 individuals over several sessions.
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Introduce the concept of descriptive analysis.

Generate a list of sensory attributes to describe the aroma and flavor of the beverage.

Develop consensus on the definitions of these attributes and provide reference standards.

Train panelists to use an intensity scale (e.g., a 15-cm line scale anchored with "low" and

"high").

Product Evaluation:

Present the coded beverage sample to the panelists in individual booths.

Have panelists rate the intensity of each sensory attribute on the provided scale.

Collect and analyze the data to generate a sensory profile (spider web plot).

Protocol 3: Stability Testing in a Beverage Matrix
Objective: To evaluate the stability of piperonyl acetate in a model beverage under

accelerated storage conditions.

Materials:

Beverage samples containing a known initial concentration of piperonyl acetate.

Incubators or environmental chambers set to desired temperatures (e.g., 25°C, 35°C, 45°C).

GC-MS system for quantitative analysis.

Procedure:

Sample Preparation: Prepare a batch of the beverage and spike it with a known

concentration of piperonyl acetate. Package the beverage in appropriate containers.

Storage: Store the samples at different temperatures in the dark.

Sampling: At specified time intervals (e.g., 0, 1, 2, 4, 8, 12 weeks), remove samples from

each storage condition.
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Analysis: Quantify the concentration of piperonyl acetate in each sample using a validated

GC-MS method (see Protocol 4).

Data Analysis: Plot the concentration of piperonyl acetate as a function of time for each

storage temperature. Calculate the degradation kinetics (e.g., first-order rate constant) to

determine the shelf life.

Protocol 4: Analytical Quantification by GC-MS
Objective: To quantify the concentration of piperonyl acetate in a beverage sample.

Materials:

Gas chromatograph coupled with a mass spectrometer (GC-MS).

Appropriate GC column (e.g., DB-5ms).

Helium carrier gas.

Solvents for extraction (e.g., dichloromethane or ethyl acetate).

Internal standard (e.g., piperonyl isobutyrate).

Vials and syringes.

Procedure:

Sample Preparation (Liquid-Liquid Extraction):

To 10 mL of the beverage sample, add a known amount of the internal standard.

Extract the sample twice with 10 mL of dichloromethane.

Combine the organic layers and dry over anhydrous sodium sulfate.

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

GC-MS Analysis:
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Injector: Splitless mode, 250°C.

Oven Program: Start at 60°C for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.

Carrier Gas: Helium at a constant flow of 1 mL/min.

Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range of m/z 40-300.

Selected Ion Monitoring (SIM): For enhanced sensitivity and selectivity, monitor

characteristic ions of piperonyl acetate (e.g., m/z 135, 194) and the internal standard.

Quantification:

Prepare a calibration curve using standards of piperonyl acetate of known

concentrations.

Calculate the concentration of piperonyl acetate in the sample based on the peak area

ratio to the internal standard and the calibration curve.

Signaling Pathways and Experimental Workflows
Olfactory Signaling Pathway
The perception of aroma compounds like piperonyl acetate is initiated by the binding of the

odorant molecule to olfactory receptors (ORs) located on the cilia of olfactory sensory neurons

in the nasal epithelium.[7][8][9] This binding event triggers a G-protein-coupled signaling

cascade.[7][10]
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Caption: Olfactory signal transduction cascade.
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Experimental Workflow for Flavor Evaluation
A systematic workflow is essential for the comprehensive evaluation of a new flavoring

ingredient like piperonyl acetate. This workflow integrates analytical chemistry and sensory

science to provide a complete picture of the flavor's properties and performance.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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